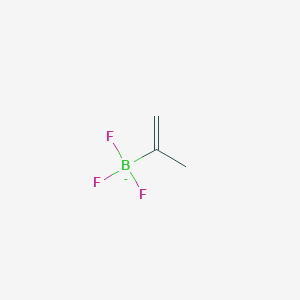

Trifluoro(prop-1-en-2-yl)borate

描述

属性

IUPAC Name |

trifluoro(prop-1-en-2-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3/c1-3(2)4(5,6)7/h1H2,2H3/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZIIOQPCDSFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)C)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydroboration-Fluorination Route

This method involves the following steps:

- Protection of propargylic alcohol with dihydropyran to form a protected vinyl precursor.

- Hydrotelluration of the alkyne to generate the corresponding Z-vinylic telluride.

- Treatment with n-butyllithium (nBuLi) at low temperatures to form an organolithium intermediate.

- Addition of triisopropyl borate (B(OiPr)3) to introduce the boron moiety.

- Subsequent fluorination with aqueous potassium hydrogen difluoride (KHF2) to convert the boronate to the trifluoroborate salt.

- Isolation by evaporation and recrystallization from ether to yield the potassium trifluoro(prop-1-en-2-yl)borate with approximately 24% yield of the Z-isomer.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection | Dihydropyran | Protects propargylic alcohol |

| Hydrotelluration | Alkyne + Tellurium reagent | Forms Z-vinylic telluride |

| Lithiation | nBuLi, -70 to -20 °C | Generates organolithium intermediate |

| Boronation | B(OiPr)3, -40 °C | Introduces boron group |

| Fluorination | KHF2 aqueous solution | Converts boronate to trifluoroborate |

| Isolation | Evaporation, recrystallization | Yields 24% of Z-isomer |

This method is well-documented in organotrifluoroborate literature and provides a stereoselective route to the Z-isomer of the trifluoropropenylborate salt.

Palladium-Catalyzed Cross-Coupling Synthesis

A modern and efficient approach involves palladium-catalyzed cross-coupling reactions between vinyl halides and potassium this compound or its precursors. Key features include:

- Use of palladium acetate (Pd(OAc)2) as the catalyst.

- Ligands such as tri-tert-butylphosphonium tetrafluoroborate or XPhos to enhance catalytic activity.

- Solvent systems typically involve mixtures of toluene and water or tetrahydrofuran (THF) and water.

- Reaction temperatures around 100–110 °C.

- Reaction times ranging from 14 to 18 hours.

- Yields reported between 47% and 85%, with the highest yield (85%) achieved using Pd(OAc)2 and tri-tert-butylphosphonium tetrafluoroborate in toluene/water (10:3) at 100 °C for 14 hours.

| Entry | Catalyst & Ligand | Solvent (Ratio) | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2, XPhos | THF:H2O (7:3) | 110 | 18 | 52 |

| 2 | Pd(OAc)2, XPhos | Toluene:H2O (10:3) | 110 | 18 | 55 |

| 3 | Pd(OAc)2, t-Bu3P-HBF4 | THF:H2O (7:3) | 100 | 14 | 63 |

| 4 | Pd(OAc)2, t-Bu3P-HBF4 | Toluene:H2O (10:3) | 100 | 14 | 85 |

| 5 | Pd(PPh3)4 | THF:H2O (7:3) | 100 | 18 | 47 |

This method is advantageous for its scalability and relatively high yields, making it suitable for multi-gram synthesis of this compound derivatives.

Direct Reaction of Vinyl Halides with Boron Reagents

Another synthetic route involves:

- Reaction of 2-bromo-3,3,3-trifluoropropene with trimethyl borate in the presence of a base such as potassium carbonate.

- This reaction forms the corresponding boronic acid intermediate.

- Subsequent conversion to the trifluoroborate salt by treatment with potassium hydrogen difluoride or related fluorinating agents.

This approach is commonly used in industrial settings for scale-up due to its straightforward reaction conditions and use of commercially available reagents. However, detailed yields and purification methods are less frequently reported in the literature.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydroboration-Fluorination | Protected propargylic alcohol, nBuLi, B(OiPr)3, KHF2 | ~24 | Stereoselective, well-defined Z-isomer | Moderate yield, multi-step |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, t-Bu3P-HBF4 or XPhos, toluene/H2O, 100 °C | Up to 85 | High yield, scalable, efficient | Requires expensive catalysts |

| Vinyl Halide + Borate + Base | 2-bromo-3,3,3-trifluoropropene, trimethyl borate, K2CO3 | Not specified | Simple reagents, industrially viable | Less detailed yield data |

- The palladium-catalyzed method is currently the most efficient and widely adopted for preparing potassium this compound, especially for applications requiring high purity and yield.

- The hydroboration-fluorination route offers stereochemical control but suffers from lower yields and more complex procedures.

- Storage and handling of the trifluoroborate salt require attention to avoid degradation; it is typically stored at room temperature or refrigerated at -20 °C to -80 °C for longer stability.

- The trifluoroborate salts prepared by these methods are stable and suitable for use in Suzuki-Miyaura cross-coupling and other organometallic transformations.

Potassium this compound can be prepared by several synthetic routes, with palladium-catalyzed cross-coupling currently representing the most practical and high-yielding method. Hydroboration-fluorination provides an alternative with stereochemical specificity but lower yield. The direct reaction of vinyl halides with boron reagents remains a viable industrial approach. Selection of the preparation method depends on the desired scale, purity, and stereochemical requirements.

化学反应分析

Suzuki-Miyaura Coupling

This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/alkenyl halides. Key features include:

-

Catalyst Systems : Pd(OAc)₂ with ligands like XPhos or t-Bu₃P-HBF₄ achieves optimal yields .

-

Solvent Systems : Toluene/water (10:3) outperforms THF/water (7:3) in coupling efficiency .

-

Temperature : Reactions typically proceed at 100–110°C under microwave irradiation .

Representative Conditions and Yields :

| Catalyst System | Solvent Ratio | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂, t-Bu₃P-HBF₄ | Toluene:H₂O | 100 | 0.5 | 67 |

| Pd(OAc)₂, XPhos | Toluene:H₂O | 110 | 0.5 | 51 |

| Pd(PPh₃)₄ | THF:H₂O | 100 | 0.5 | 41 |

Data from demonstrates ligand and solvent effects on reaction outcomes.

Nucleophilic Addition Reactions

The alkenyl group undergoes nucleophilic attacks under controlled conditions:

-

Hydrotelluration : Used in synthetic pathways to generate Z-vinylic tellurides, precursors to trifluoroborate salts .

-

Epoxidation : Reacts with peroxides to form epoxides, though this pathway requires careful optimization to avoid boron moiety degradation .

Synthetic Pathway Example :

Lewis Acid-Base Interactions

The boron center acts as a Lewis acid, enabling:

-

Complexation : Coordinates with Lewis bases (e.g., amines, phosphines), altering reaction trajectories .

-

Catalytic Activation : Facilitates Diels-Alder and Friedel-Crafts reactions by activating dienophiles/electrophiles .

Key Applications :

-

Material Science : Enhances polymer crosslinking efficiency through borate-amine interactions .

-

Asymmetric Catalysis : Chiral Lewis base coordination enables enantioselective transformations .

Stability and Reactivity Trade-offs

The compound's stability in aqueous media (pH 6–8) allows its use in biphasic reaction systems .

科学研究应用

Organic Synthesis

Trifluoro(prop-1-en-2-yl)borate is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. It serves as a valuable precursor for constructing complex organic molecules through:

- Cross-Coupling Reactions : It is particularly effective in Suzuki-Miyaura and Sonogashira coupling reactions, allowing the formation of diverse carbon frameworks with high efficiency and selectivity .

- Nucleophilic Addition Reactions : The double bond in the prop-1-en-2-yl group is reactive towards nucleophiles, facilitating various nucleophilic addition processes under suitable conditions.

Catalysis

The compound acts as a catalyst or catalyst precursor in several reactions, enhancing the reaction rate and selectivity. Its applications include:

- Pd-Catalyzed Reactions : It is employed in palladium-catalyzed heterocyclizations and oxidation reactions, contributing to the formation of heterocycles and other functionalized compounds .

- Allylboration Reactions : this compound is used in stereoselective nucleophilic additions, which are crucial for synthesizing chiral compounds .

Material Science

The compound's unique properties make it useful in developing new materials with specific functionalities. Its role in creating polymers and other advanced materials is an area of ongoing research.

Case Study 1: Enhanced Suzuki-Miyaura Coupling

In one study, researchers demonstrated that using this compound significantly improved yields in Suzuki-Miyaura couplings involving sensitive glutarimide derivatives. The reaction conditions were optimized to preserve the integrity of the sensitive stereocenter while achieving high yields .

Case Study 2: Synthesis of Bioactive Compounds

Another investigation focused on synthesizing bioactive compounds using this compound as a key reagent. The study reported successful formation of complex molecules with biological activity, showcasing the compound's potential in drug discovery and development .

作用机制

The mechanism by which trifluoro(prop-1-en-2-yl)borate exerts its effects involves the coordination of the borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group coordinates with palladium catalysts, facilitating the formation of carbon-carbon bonds . The π-coordination of the trifluoroborate enhances the reactivity and selectivity of the reactions .

相似化合物的比较

Comparison with Similar Trifluoroborate Salts

Structural and Functional Differences

Key structural variations among trifluoroborates arise from their organic substituents, which influence electronic properties, solubility, and reactivity. Below is a comparative analysis:

Key Observations:

- Steric Effects : Bulky substituents like indenyl may reduce reaction rates but improve regioselectivity .

- Yield and Reactivity : this compound achieves moderate yields in couplings (exact yields unspecified), while indenyl derivatives achieve 79% yields under acidic conditions . Styryl and phenylpentenyl analogs show comparable crude NMR yields to the propenyl variant when using alternative bases like t-BuONa .

Stability and Handling

Spectroscopic and Computational Insights

- 19F NMR Shifts : Computational studies on trifluoro(4-fluorophenyl)borate reveal that counterions (e.g., Na⁺ vs. K⁺) influence chemical shifts by up to 11.4 ppm . This suggests substituent electronic properties significantly impact spectroscopic behavior, a factor relevant to all trifluoroborates.

- octynyl derivative: δ -131.0 in DMSO-d₆) .

生物活性

Trifluoro(prop-1-en-2-yl)borate, specifically in its potassium salt form (potassium this compound), has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and biological activity. This article delves into the compound's biological implications, synthesis methods, and its role in various chemical reactions.

Potassium this compound has the molecular formula C₃H₅BF₃K and a molecular weight of 147.98 g/mol. Its structure features a trifluoropropene moiety, which enhances its reactivity in coupling reactions compared to other boron compounds. The presence of the trifluoromethyl (CF₃) group significantly influences the compound's biological activity by modulating metabolic stability and binding affinity to target proteins.

Modulation of Biological Activity

The incorporation of the CF₃ group in drug candidates is known to enhance biological activity through several mechanisms:

- Improved Metabolic Stability : The CF₃ group can increase resistance to metabolic degradation.

- Enhanced Binding Affinity : It can improve interactions with biological targets, leading to increased efficacy.

- Tuning Physical Properties : This group can affect lipophilicity, influencing absorption and distribution in biological systems.

Synthesis Methods

Potassium this compound can be synthesized through various methodologies that include:

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of the alkenyl moiety with various organic electrophiles using a palladium catalyst.

- Sonogashira Coupling : Facilitates carbon-carbon bond formation between the alkenyl group and terminal alkynes, also employing palladium catalysis .

Cross-Coupling Reactions

Research has demonstrated that potassium this compound is effective in several cross-coupling reactions:

- Suzuki-Miyaura Reaction : It has been shown to yield high-efficiency products while maintaining mild reaction conditions, preserving sensitive functional groups .

| Reaction Type | Description | Key Findings |

|---|---|---|

| Suzuki-Miyaura | Coupling of alkenyl moiety with electrophiles | High yields achieved with sensitive substrates |

| Sonogashira | Formation of carbon-carbon bonds with terminal alkynes | Effective under mild conditions |

Immunomodulatory Applications

In studies concerning immunomodulatory drugs, potassium this compound has been utilized to enhance the synthesis of compounds that modulate immune responses. The unique reactivity of this compound allows for efficient modifications leading to potential therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。